molecular formula C11H13Cl2NO2 B8283812 3,5-Dichloro-4-(tetrahydro-pyran-2-yloxymethyl)-pyridine

3,5-Dichloro-4-(tetrahydro-pyran-2-yloxymethyl)-pyridine

Cat. No. B8283812
M. Wt: 262.13 g/mol
InChI Key: AEVJPTZHRCQUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08410134B2

Procedure details

Potassium tert-butylate (1.77 g, 15.80 mmol) was added to a stirred solution of 3,5-dichloro-4-(tetrahydro-pyran-2-yloxymethyl)-pyridine (825 mg, 3.16 mmol) in dioxane. After stirring for 3 d at 100° C. the solvent was removed in vacuo. The resulting title compound was used for the next reaction without purification. MS (m/z): 243.8 [M+H+].
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
825 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC([O-:5])(C)C.[K+].[Cl:7][C:8]1[CH:9]=[N:10][CH:11]=[C:12](Cl)[C:13]=1[CH2:14][O:15][CH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][O:17]1>O1CCOCC1>[Cl:7][C:8]1[C:13]([CH2:14][O:15][CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][O:17]2)=[C:12]([OH:5])[CH:11]=[N:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.77 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
825 mg
Type
reactant
Smiles
ClC=1C=NC=C(C1COC1OCCCC1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 d at 100° C. the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting title compound was used for the next reaction without purification

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
ClC=1C(=C(C=NC1)O)COC1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.